[(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate
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Overview
Description
[(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This compound is isolated from the aerial parts of certain plants, such as Centaurea pullata . Sesquiterpene lactones are known for their antimicrobial, anti-inflammatory, and anticancer properties, making them of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of sesquiterpene lactones, including [(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate, often relies on extraction from natural sources due to the complexity of their chemical structures. Advanced techniques such as supercritical fluid extraction and chromatography are employed to isolate and purify these compounds from plant materials.
Chemical Reactions Analysis
Types of Reactions
[(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
[(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate has several scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene lactone synthesis and reactivity.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate involves its interaction with various molecular targets and pathways. Sesquiterpene lactones are known to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. They can also interact with cellular proteins, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Melitensin
- 11beta,13-dihydrosalonitenolide
- 8alpha-hydroxy-11beta,13-dihydro-4-epi-sonchucarpolide
- 8alpha-hydroxy-11beta,13-dihydro-onopordaldehyde
Comparison
Compared to these similar compounds, [(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate is unique due to its specific functional groups and structural configuration
Properties
Molecular Formula |
C20H28O7 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C20H28O7/c1-10(6-7-21)18(24)26-13-8-20(3)14(23)5-4-12(9-22)16(20)17-15(13)11(2)19(25)27-17/h9,11-17,21,23H,1,4-8H2,2-3H3/t11-,12-,13-,14+,15+,16?,17-,20-/m0/s1 |
InChI Key |
OWTWBLYOTMJQME-VCQVTGHNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@]3([C@@H](CC[C@H](C3[C@H]2OC1=O)C=O)O)C)OC(=O)C(=C)CCO |
Canonical SMILES |
CC1C2C(CC3(C(CCC(C3C2OC1=O)C=O)O)C)OC(=O)C(=C)CCO |
Synonyms |
8-HMDH cpd 8alpha-O-(4-hydroxy-2-methylenebutanoyloxy)-11beta,13-dihydrosonchucarpolide |
Origin of Product |
United States |
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